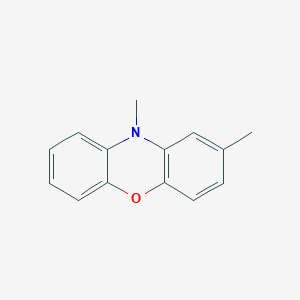
2,10-Dimethyl-10H-phenoxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,10-Dimethyl-10H-phenoxazine is an organic compound belonging to the phenoxazine family. Phenoxazines are known for their diverse applications in material science, organic electronics, and pharmaceuticals due to their unique structural and electronic properties . The compound’s structure consists of a tricyclic aromatic system with nitrogen and oxygen heteroatoms, making it a versatile scaffold for various chemical modifications and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,10-Dimethyl-10H-phenoxazine typically involves the condensation of 2-aminophenol with appropriate methyl-substituted aromatic compounds. One common method includes the oxidative cyclization of 2-aminophenol derivatives in the presence of oxidizing agents such as iodine or ferric chloride . The reaction is usually carried out in a high-boiling solvent like diphenyl ether at elevated temperatures (250-280°C) to facilitate the formation of the phenoxazine ring system .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Techniques such as continuous flow reactors and advanced purification methods like recrystallization and chromatography are employed to ensure high-quality production .
Chemical Reactions Analysis
Types of Reactions: 2,10-Dimethyl-10H-phenoxazine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide; typically carried out in acidic or neutral conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in alcoholic solvents.
Substitution: Halogenating agents, nitrating agents; reactions often require catalysts like Lewis acids.
Major Products:
Oxidation: Quinone derivatives
Reduction: Hydroquinone derivatives
Substitution: Halogenated, nitrated, or alkylated phenoxazine derivatives.
Scientific Research Applications
2,10-Dimethyl-10H-phenoxazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,10-Dimethyl-10H-phenoxazine involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Phenoxazine: The parent compound with similar structural features but without the methyl substitutions.
Phenothiazine: A structurally related compound with sulfur instead of oxygen, known for its use in antipsychotic drugs.
Phenazine: Another related compound with nitrogen atoms in the ring system, used in dyes and antibiotics.
Uniqueness: 2,10-Dimethyl-10H-phenoxazine stands out due to its specific methyl substitutions, which can enhance its electronic properties and reactivity compared to its analogs. These modifications can lead to improved performance in applications such as OLEDs and therapeutic agents .
Properties
CAS No. |
72403-86-2 |
|---|---|
Molecular Formula |
C14H13NO |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
2,10-dimethylphenoxazine |
InChI |
InChI=1S/C14H13NO/c1-10-7-8-14-12(9-10)15(2)11-5-3-4-6-13(11)16-14/h3-9H,1-2H3 |
InChI Key |
PDKGZMXCBDOGFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=CC=CC=C3N2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















